1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethoxyphenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a urea linkage, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-ethoxyaniline and 2-(pyrrolidin-1-yl)pyrimidine. These intermediates are then coupled using urea derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can act as a ligand in biochemical assays, helping to elucidate protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its binding affinity and specificity can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- 1-(4-Chlorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- 1-(4-Fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
Uniqueness: 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea stands out due to its ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a unique candidate for specific applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-25-16-7-5-14(6-8-16)22-18(24)20-13-15-9-10-19-17(21-15)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDWDJMYYBFFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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